molecular formula C12H12ClFN2O2 B2786542 1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide CAS No. 1421491-27-1

1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide

Cat. No. B2786542
CAS RN: 1421491-27-1
M. Wt: 270.69
InChI Key: ONEYRLINZAFUNI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring provides a rigid, three-dimensional structure, while the other groups contribute to the compound’s overall polarity and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The azetidine ring might undergo ring-opening reactions under certain conditions. The acetyl group could be involved in condensation or hydrolysis reactions, and the carboxamide group might participate in reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would depend on the nature and arrangement of its functional groups .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It might be of interest in the field of medicinal chemistry, where similar compounds are often investigated for their biological activity .

properties

IUPAC Name

1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN2O2/c1-7(17)16-5-8(6-16)12(18)15-9-2-3-11(14)10(13)4-9/h2-4,8H,5-6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEYRLINZAFUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide

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